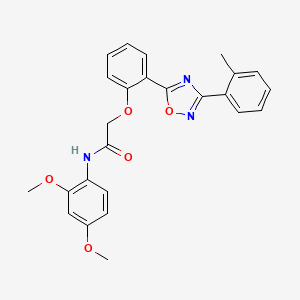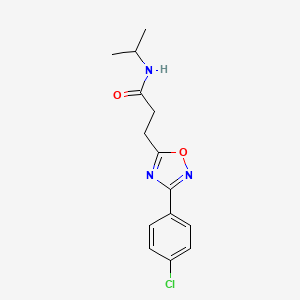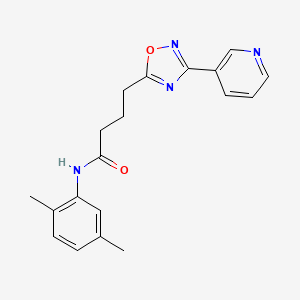![molecular formula C16H15N3O2 B7718712 N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as MIP3, is a chemical compound that has been widely studied for its potential applications in scientific research. MIP3 is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but it is thought to involve the induction of DNA damage and the activation of cellular signaling pathways. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA damage and repair, N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potential as a tool for studying the mechanisms of DNA damage and repair. Its ability to induce DNA damage in cells may be useful for studying the effects of DNA damage on cell function and for developing new therapies for cancer.
One limitation of using N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage and cell death in both cancer and normal cells, and its toxicity may limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, as well as its potential side effects.
Another area of interest is the development of N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide as a tool for studying the mechanisms of DNA damage and repair. Further studies are needed to elucidate the specific mechanisms by which N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide induces DNA damage and the effects of this damage on cell function.
Overall, N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a promising compound with a variety of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential benefits and limitations.
合成方法
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-methoxyaniline with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of interest is its potential as a tool for studying the role of DNA damage and repair in cancer development. N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to induce DNA damage in cells, and may be useful for studying the mechanisms of DNA repair and the effects of DNA damage on cell function.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-10-6-5-9-14(19)17-11)16(20)18-12-7-3-4-8-13(12)21-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOAWOJMVRPETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)


![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)





![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)


![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)
